L-2-氨基丁酸-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

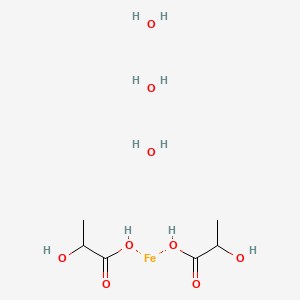

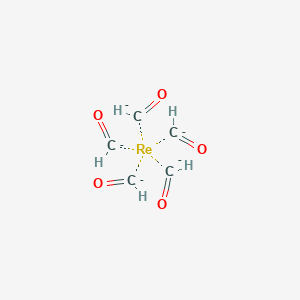

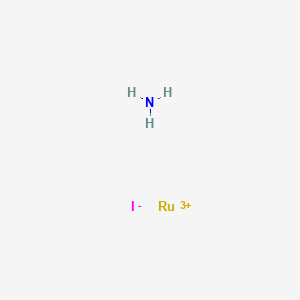

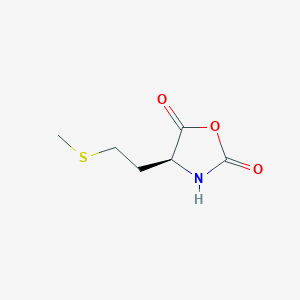

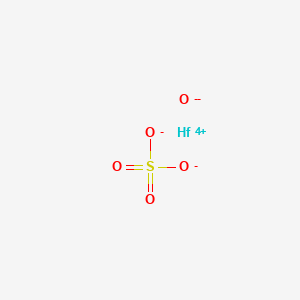

L-2-Aminobutyric Acid-d6 is a labelled L-2-Aminobutyric Acid . It is a non-proteogenic amino acid in the class of L-alpha-amino acids, which are commonly found in human kidney and liver tissues . The molecular formula is C4H3D6NO2 and the molecular weight is 109.16 .

Synthesis Analysis

L-2-Aminobutyric Acid-d6 can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . A novel high-throughput screening method of leucine dehydrogenase (LDH) was established, specific enzyme activity and 2-OBA tolerance of Lys72Ala mutant were 33.3% higher than those of the wild type .Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric Acid-d6 can be represented by the formula C4H3D6NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction was finished in 12 hours and the conversion efficiency of L-threonine into L-ABA was 94% . A three-enzyme co-expression system was established to green and efficient synthesis of L-2-aminobutyric acid from L-threonine at a high substrate concentration (up to 1.5 M) in a reaction system without the addition of exogenous coenzyme and extra buffer .Physical And Chemical Properties Analysis

The molecular weight of L-2-Aminobutyric Acid-d6 is 109.16 . The melting point is >245oC (dec.) .科学研究应用

Precursor for Anticonvulsants

L-2-Aminobutyric acid (L-ABA) is used as a precursor for the synthesis of anticonvulsants such as levetiracetam and brivaracetam . These drugs are used in the treatment of epilepsy, a neurological disorder that causes recurrent seizures.

Precursor for Antituberculotics

L-ABA is also a key intermediate in the synthesis of the antituberculotic drug ethambutol . Ethambutol is used in combination with other drugs to treat tuberculosis, a serious infectious disease that primarily affects the lungs.

Production of (S)-2-Amino Butanol

(S)-2-amino butanol, a key intermediate of Ethambutol, can be synthesized by esterification and hydrogenation reduction of L-ABA . This process is important in the pharmaceutical industry for the production of various drugs.

Metabolic Engineering

L-ABA can be produced through metabolic engineering of Escherichia coli . This involves modifying the metabolic pathways of the bacteria to increase the production of L-ABA. This method is environmentally friendly and suitable for industrial-scale production.

Leucine Dehydrogenase Engineering

Leucine dehydrogenase (LeuDH) with NAD+ regeneration has been developed for large-scale production of L-ABA . This method overcomes the limitations of previous methods and improves the yield of L-ABA.

Protein Engineering

Protein engineering on LeuDH has been performed to increase the catalytic efficiency of BcLeuDH . This method involves mutating certain positions on the protein to enhance its performance, making it an attractive candidate for large-scale L-ABA production.

安全和危害

未来方向

属性

CAS 编号 |

1276197-51-3 |

|---|---|

产品名称 |

L-2-Aminobutyric Acid-d6 |

分子式 |

C₄H₃D₆NO₂ |

分子量 |

109.16 |

同义词 |

(+)-2-Aminobutanoic Acid-d6; (+)-2-Aminobutyric Acid-d6; (+)-α-Aminobutyric Acid-d6; (2S)-2-Aminobutanoic Acid-d6; (S)-(+)-α-Aminobutyric Acid-d6; (S)-2-Aminobutanoic Acid-d6; (S)-2-Aminobutyric Acid-d6; L-2-Amino-n-butyric Acid-d6; L-2-Aminobutanoic |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)